Cas no 2377031-12-2 (Ethyl 4-piperidin-3-yl-1H-pyrazole-5-carboxylate;hydrochloride)
Ethyl 4-piperidin-3-yl-1H-pyrazole-5-carboxylate;hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-piperidin-3-yl-1H-pyrazole-5-carboxylate;hydrochloride
- ethyl 4-(piperidin-3-yl)-1H-pyrazole-3-carboxylate hydrochloride
- EN300-7445441
- 2377031-12-2
-
- Inchi: 1S/C11H17N3O2.ClH/c1-2-16-11(15)10-9(7-13-14-10)8-4-3-5-12-6-8;/h7-8,12H,2-6H2,1H3,(H,13,14);1H
- InChI Key: RVIKSAYJEHOIBV-UHFFFAOYSA-N
- SMILES: Cl.O(CC)C(C1=C(C=NN1)C1CNCCC1)=O
Computed Properties
- Exact Mass: 259.1087545g/mol
- Monoisotopic Mass: 259.1087545g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 247
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67Ų
Ethyl 4-piperidin-3-yl-1H-pyrazole-5-carboxylate;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7445441-0.05g |
ethyl 4-(piperidin-3-yl)-1H-pyrazole-3-carboxylate hydrochloride |
2377031-12-2 | 95.0% | 0.05g |
$205.0 | 2025-03-11 | |
| Enamine | EN300-7445441-0.1g |
ethyl 4-(piperidin-3-yl)-1H-pyrazole-3-carboxylate hydrochloride |
2377031-12-2 | 95.0% | 0.1g |
$306.0 | 2025-03-11 | |
| Enamine | EN300-7445441-0.25g |
ethyl 4-(piperidin-3-yl)-1H-pyrazole-3-carboxylate hydrochloride |
2377031-12-2 | 95.0% | 0.25g |
$438.0 | 2025-03-11 | |
| Enamine | EN300-7445441-0.5g |
ethyl 4-(piperidin-3-yl)-1H-pyrazole-3-carboxylate hydrochloride |
2377031-12-2 | 95.0% | 0.5g |
$691.0 | 2025-03-11 | |
| Enamine | EN300-7445441-1.0g |
ethyl 4-(piperidin-3-yl)-1H-pyrazole-3-carboxylate hydrochloride |
2377031-12-2 | 95.0% | 1.0g |
$884.0 | 2025-03-11 | |
| Enamine | EN300-7445441-2.5g |
ethyl 4-(piperidin-3-yl)-1H-pyrazole-3-carboxylate hydrochloride |
2377031-12-2 | 95.0% | 2.5g |
$1735.0 | 2025-03-11 | |
| Enamine | EN300-7445441-5.0g |
ethyl 4-(piperidin-3-yl)-1H-pyrazole-3-carboxylate hydrochloride |
2377031-12-2 | 95.0% | 5.0g |
$2566.0 | 2025-03-11 | |
| Enamine | EN300-7445441-10.0g |
ethyl 4-(piperidin-3-yl)-1H-pyrazole-3-carboxylate hydrochloride |
2377031-12-2 | 95.0% | 10.0g |
$3807.0 | 2025-03-11 | |
| Aaron | AR028HJN-50mg |
ethyl4-(piperidin-3-yl)-1H-pyrazole-3-carboxylatehydrochloride |
2377031-12-2 | 95% | 50mg |
$307.00 | 2025-02-16 | |
| Aaron | AR028HJN-100mg |
ethyl4-(piperidin-3-yl)-1H-pyrazole-3-carboxylatehydrochloride |
2377031-12-2 | 95% | 100mg |
$446.00 | 2025-02-16 |
Ethyl 4-piperidin-3-yl-1H-pyrazole-5-carboxylate;hydrochloride Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on Ethyl 4-piperidin-3-yl-1H-pyrazole-5-carboxylate;hydrochloride
Research Brief on Ethyl 4-piperidin-3-yl-1H-pyrazole-5-carboxylate;hydrochloride (CAS: 2377031-12-2)
Ethyl 4-piperidin-3-yl-1H-pyrazole-5-carboxylate;hydrochloride (CAS: 2377031-12-2) is a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a versatile scaffold for the development of novel therapeutic agents, particularly in the areas of central nervous system (CNS) disorders and oncology. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and potential applications.
The compound's unique structure, featuring a piperidine ring fused with a pyrazole moiety, has been the subject of extensive investigation. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Ethyl 4-piperidin-3-yl-1H-pyrazole-5-carboxylate;hydrochloride exhibits high affinity for serotonin and dopamine receptors, suggesting its potential utility in treating neuropsychiatric conditions such as schizophrenia and depression. The study employed in vitro binding assays and molecular docking simulations to elucidate the compound's interaction with these receptors.
In addition to its CNS applications, recent preclinical studies have explored the anticancer properties of this compound. Research conducted at the National Cancer Institute revealed that derivatives of Ethyl 4-piperidin-3-yl-1H-pyrazole-5-carboxylate;hydrochloride exhibit potent inhibitory activity against several cancer cell lines, including breast and lung cancer. The mechanism of action appears to involve the modulation of key signaling pathways, such as the PI3K/AKT/mTOR cascade, which is frequently dysregulated in cancer.
The synthesis of Ethyl 4-piperidin-3-yl-1H-pyrazole-5-carboxylate;hydrochloride has also been optimized in recent years. A 2022 paper in Organic Process Research & Development described a scalable, high-yield synthesis route that improves upon previous methods. The new protocol reduces the number of steps and minimizes the use of hazardous reagents, making it more suitable for industrial-scale production. This advancement is particularly significant given the growing interest in this compound for drug development.
Despite these promising findings, challenges remain in the development of Ethyl 4-piperidin-3-yl-1H-pyrazole-5-carboxylate;hydrochloride as a therapeutic agent. Pharmacokinetic studies indicate that the compound has moderate bioavailability and a relatively short half-life, which may limit its clinical utility. However, ongoing research is exploring various formulation strategies, including prodrug approaches and nanoparticle delivery systems, to overcome these limitations.
In conclusion, Ethyl 4-piperidin-3-yl-1H-pyrazole-5-carboxylate;hydrochloride represents a promising lead compound with diverse therapeutic potential. Its dual activity in CNS disorders and oncology, coupled with recent advances in synthesis, make it a compelling subject for further research. Future studies should focus on optimizing its pharmacokinetic properties and evaluating its efficacy in more complex disease models.
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